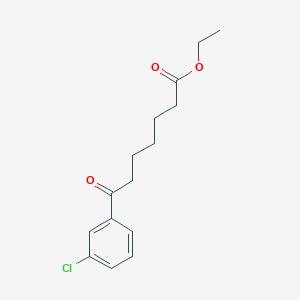

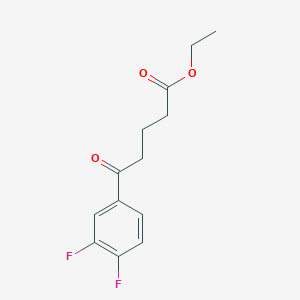

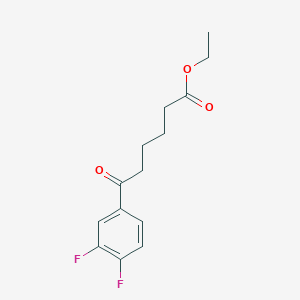

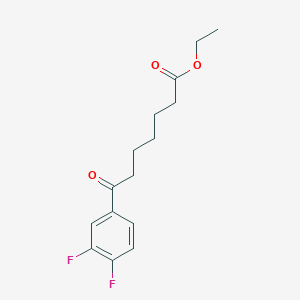

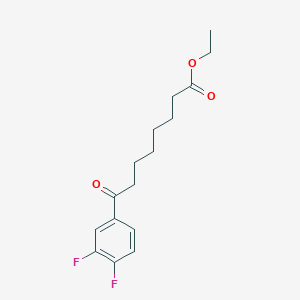

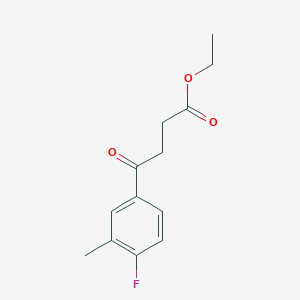

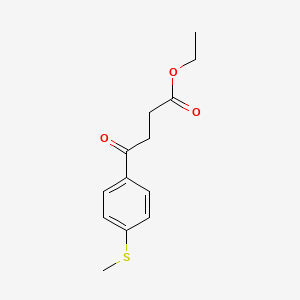

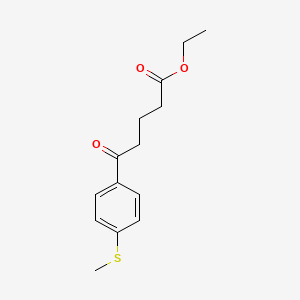

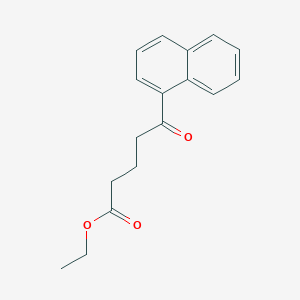

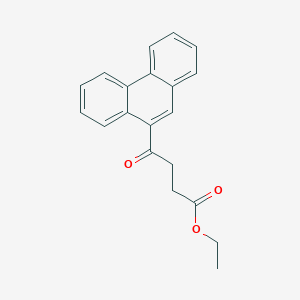

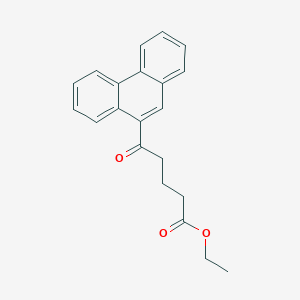

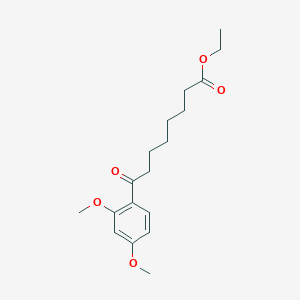

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a 2,4-dimethoxyphenyl group, which is a common motif in many organic compounds and is known to influence the physical, chemical, and biological properties of the molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely show the ester functional group (-COO-) linking an 8-carbon chain to a 2,4-dimethoxyphenyl group . The presence of the methoxy groups (-OCH3) on the phenyl ring could influence the compound’s electronic properties .Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The 2,4-dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ester group could make it polar and potentially capable of participating in hydrogen bonding. The 2,4-dimethoxyphenyl group could influence its solubility and reactivity.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Bridged-ring Nitrogen Compounds : Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate has been used in the synthesis of bridged 3-benzazepine derivatives, serving as a precursor for dopamine analogues (Gentles et al., 1991).

- Antirheumatic Drug Metabolites : This compound is involved in the synthesis of metabolites for ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a disease-modifying antirheumatic drug (Baba et al., 1998).

- New S-DABO and HEPT Analogues : Synthesized for potential biological activity against HBV, showcasing its relevance in antiviral drug development (Aal, 2002).

Chemical Reactions and Properties

- Electrochemical Reduction Studies : Used in studying electrochemical reactions, such as reduction at silver cathodes in specific solvent conditions (Henderson et al., 2014).

- Microbial Synthesis : Involved in the microbiological reduction to create specific hydroxy-propionate derivatives, indicating its role in enzymatic synthesis studies (Bardot et al., 1996).

- Asymmetric Synthesis : Used in the asymmetric synthesis of epoxyoctanal, a key intermediate in certain chemical reactions (Tsuboi et al., 1987).

Pharmaceutical and Medicinal Chemistry

- Disease-Modifying Antirheumatic Drugs : Its derivatives have shown activity in models of inflammatory diseases, indicating potential for pharmaceutical applications (Baba et al., 1998).

- Synthesis of Novel Chemical Entities : Involved in the synthesis of new compounds designed for the treatment of various disorders (Kucerovy et al., 1997).

- Chiral Auxiliary in Diastereoselective Alkylation : Demonstrates its application in the field of chiral synthesis, crucial for creating specific drug molecules (Kohara et al., 1999).

Wirkmechanismus

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in a chemical reaction, its behavior would depend on the reaction conditions and other reactants .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-12-11-14(21-2)13-17(15)22-3/h11-13H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOTVDXMITXBGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645815 |

Source

|

| Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |

CAS RN |

898758-23-1 |

Source

|

| Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.